Cas no 8003-88-1 (ACID ORANGE 51)

ACID ORANGE 51 structure
ACID ORANGE 51 structure
Product Name:ACID ORANGE 51
CAS-nummer:8003-88-1
MF:C36H26N6Na2O11S3
MW:860.799786090851
CID:95444
PubChem ID:82271
Update Time:2025-04-18

ACID ORANGE 51 Chemische en fysische eigenschappen

Naam en identificatie

    • ACID ORANGE 51
    • CI 26550
    • Acid Orang 51
    • Einecs 232-328-7
    • Acid Red Brown 5K
    • C.I. Acid Orange 51
    • Acid Orange 51 (C.I.)
    • Baygenal Red Brown LNZR
    • acidorange51(c.i.26550)
    • Nylomine Acid Brown C-R
    • ACID ORANGE S.O. DYES POWDER SAMPLE
    • Benzenesulfonic acid, 5(or 8)-(2-(3-methyl-4-(((4-methylphenyl)sulfonyl)oxy)phenyl)diazenyl)-8(or 5)-(2-(4-((4-nitro-2-sulfophenyl)amino)phenyl)diazenyl)-, sodium salt (1:2)
    • DTXSID0064888
    • Disodium 5(or 8)-(3-methyl-4-(4-methylphenylsulphonyloxy)phenylazo)-8(or 5)-(4-(4-nitro-2-sulphophenylamino)phenylazo)naphthalene-2-sulphonate
    • 8003-88-1
    • W-110240
    • SCHEMBL2859976
    • NS00020235
    • 2-Naphthalenesulfonic acid, 5(or 8)-((3-methyl-4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-8(or 5)-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-, disodium salt
    • disodium;8-[[3-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate
    • Inchi: 1S/C36H28N6O11S3.2Na/c1-22-3-11-28(12-4-22)56(51,52)53-35-18-9-26(19-23(35)2)39-41-33-17-16-32(30-14-13-29(21-31(30)33)54(45,46)47)40-38-25-7-5-24(6-8-25)37-34-15-10-27(42(43)44)20-36(34)55(48,49)50;;/h3-21,37H,1-2H3,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2/b40-38+,41-39+;;
    • InChI-sleutel: HBINTOQGSKHKJI-ICUBATCWSA-L
    • LACHT: S(C1=CC=C2C(=CC=C(C2=C1)/N=N/C1C=CC(=C(C)C=1)OS(C1C=CC(C)=CC=1)(=O)=O)/N=N/C1C=CC(=CC=1)NC1C=CC(=CC=1S(=O)(=O)[O-])[N+](=O)[O-])(=O)(=O)[O-].[Na+].[Na+]

Berekende eigenschappen

  • Exacte massa: 860.06200
  • Monoisotopische massa: 860.061707
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 16
  • Zware atoomtelling: 58
  • Aantal draaibare bindingen: 9
  • Complexiteit: 1700
  • Aantal covalent gebonden eenheden: 3
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 290

Experimentele eigenschappen

  • Kleur/vorm: 未确定
  • PSA: 290.20000
  • LogboekP: 12.35370
Aanbevolen leveranciers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD